molecular formula C6H4BrN3O B12358031 5-Bromo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one

5-Bromo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B12358031
M. Wt: 214.02 g/mol
InChI Key: ANFOTXRUTSPRER-UHFFFAOYSA-N
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Description

5-Bromo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a bromine atom and a fused pyrrolo-pyrimidine ring system, contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 5-Bromo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyrimidine derivative with a brominated pyrrole under specific reaction conditions. For example, the reaction of 5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4-amine with appropriate reagents can yield the desired compound . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

5-Bromo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Bromo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .

Comparison with Similar Compounds

5-Bromo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one can be compared with other similar compounds in the pyridopyrimidine family, such as:

Properties

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

5-bromo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2,4H,(H,8,9,10,11)

InChI Key

ANFOTXRUTSPRER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2C(=O)NC=NC2=N1)Br

Origin of Product

United States

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